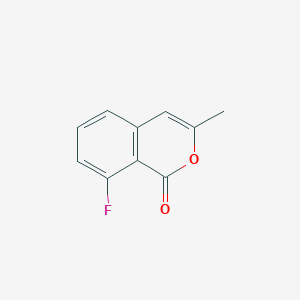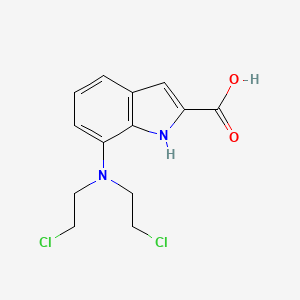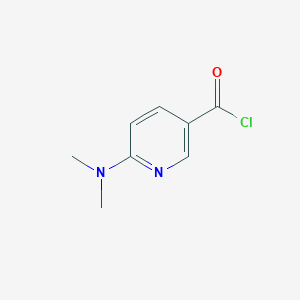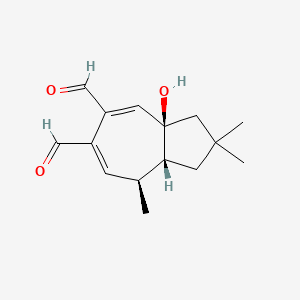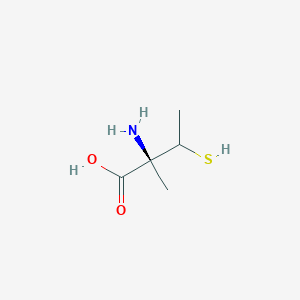
3-Sulfanyl-D-isovaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Sulfanyl-D-isovaline is a sulfur-containing amino acid derivative, structurally similar to isovaline but with a sulfanyl group (-SH) attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Sulfanyl-D-isovaline can be synthesized through several methods, including:
Chemical Synthesis: Starting from D-isovaline, the sulfanyl group can be introduced using reagents like hydrogen sulfide (H₂S) under controlled conditions.
Biocatalytic Methods: Enzymatic synthesis using specific sulfhydryl transferases can also be employed to achieve the desired modification.
Industrial Production Methods: For large-scale production, chemical synthesis is preferred due to its scalability. The process involves:
Purification of D-isovaline: Ensuring high purity of the starting material.
Reaction Setup: Using a reactor vessel with controlled temperature and pressure.
Addition of Reagents: Introducing hydrogen sulfide and a suitable catalyst.
Isolation and Purification: The final product is isolated and purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
3-Sulfanyl-D-isovaline undergoes various types of reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the sulfanyl group.
Substitution Reactions: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Using nucleophiles like alkyl halides in the presence of a base.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Desulfurized Compounds: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
3-Sulfanyl-D-isovaline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of sulfur-containing compounds.
Biology: Studied for its role in biological systems, including its potential as a biomarker.
Medicine: Investigated for its therapeutic potential, especially in conditions related to sulfur metabolism.
Industry: Utilized in the production of pharmaceuticals and other sulfur-containing chemicals.
Mechanism of Action
The mechanism by which 3-Sulfanyl-D-isovaline exerts its effects involves:
Molecular Targets: Interacting with specific enzymes and receptors involved in sulfur metabolism.
Pathways: Participating in pathways related to amino acid metabolism and detoxification processes.
Comparison with Similar Compounds
3-Sulfanyl-D-isovaline is unique due to its sulfanyl group, which differentiates it from other amino acids like isovaline and D-isovaline. Similar compounds include:
Isovaline: Lacks the sulfanyl group.
D-isovaline: The enantiomer without the sulfanyl group.
Sulfanyl-L-isovaline: The L-enantiomer with a sulfanyl group.
Properties
CAS No. |
98119-54-1 |
|---|---|
Molecular Formula |
C5H11NO2S |
Molecular Weight |
149.21 g/mol |
IUPAC Name |
(2S)-2-amino-2-methyl-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-3(9)5(2,6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3?,5-/m1/s1 |
InChI Key |
GUSFMOZJJRCXRY-SDMSXHDGSA-N |
Isomeric SMILES |
CC([C@](C)(C(=O)O)N)S |
Canonical SMILES |
CC(C(C)(C(=O)O)N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-4-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B15347888.png)
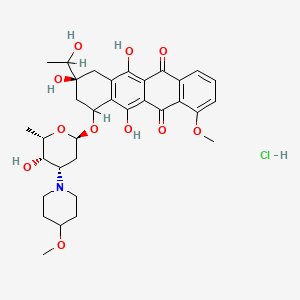
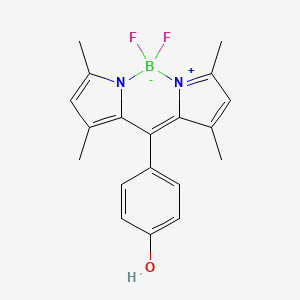
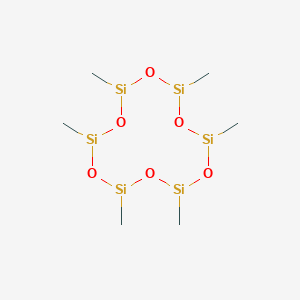

![methyl (1S,2R,3R,4R,8R,9R,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate](/img/structure/B15347915.png)
![Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B15347921.png)
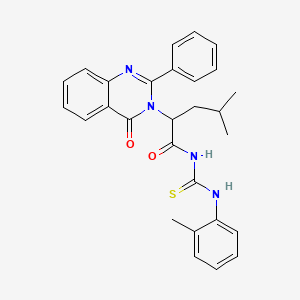
![3-[(Dimethylamino)methyl]-2-methylphenol](/img/structure/B15347928.png)
